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Compound of Interest

Compound Name:
2-bromo-N-cyclohexyl-5-

fluorobenzamide

Cat. No.: B1599761 Get Quote

In the landscape of modern medicinal chemistry and materials science, the strategic design of

molecular building blocks is paramount. 2-bromo-N-cyclohexyl-5-fluorobenzamide emerges

as a compound of significant interest, not for its intrinsic biological activity, but for its potential

as a highly versatile synthetic intermediate. Its structure, featuring a trifecta of reactive sites—

an amide linkage, an aryl bromide, and an aryl fluoride—offers a rich platform for molecular

elaboration. This guide provides an in-depth analysis of its chemical properties, synthesis, and

reactivity, offering researchers and drug development professionals a technical overview of its

utility in constructing complex molecular architectures.

The presence of the aryl bromide is particularly noteworthy, as it serves as a key handle for

palladium-catalyzed cross-coupling reactions, enabling the facile introduction of a wide array of

substituents.[1][2] This capability, combined with the electronic influence of the fluorine atom

and the conformational properties of the N-cyclohexyl group, makes this molecule a valuable

scaffold for generating libraries of novel compounds for screening and development.[3]

Core Chemical and Physical Properties
While extensive experimental data for this specific compound is not widely published, its

fundamental properties can be summarized based on its structure and available database

information. These properties are essential for planning reactions, purification, and storage.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 12 Tech Support

https://www.benchchem.com/product/b1599761?utm_src=pdf-interest
https://www.benchchem.com/product/b1599761?utm_src=pdf-body
https://en.wikipedia.org/wiki/Buchwald%E2%80%93Hartwig_amination
https://en.wikipedia.org/wiki/Suzuki_reaction
https://pubmed.ncbi.nlm.nih.gov/31309896/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Property Value Source

CAS Number 951884-99-4 [4][5]

Molecular Formula C₁₃H₁₅BrFNO [4][6]

Molecular Weight 300.18 g/mol [4][6]

IUPAC Name
2-bromo-N-cyclohexyl-5-

fluorobenzamide
[6]

Appearance
Likely a solid at room

temperature
[7]

Purity
≥99% (as commercially

available)
[5]

Application Pharmaceutical intermediate [5]

Note: Physical properties such as melting point and solubility are not readily available in the

cited literature and would need to be determined experimentally.

Synthesis of the Scaffold: A Practical Approach
The synthesis of 2-bromo-N-cyclohexyl-5-fluorobenzamide is a straightforward process,

typically achieved through the formation of an amide bond between a 2-bromo-5-fluorobenzoic

acid derivative and cyclohexylamine.[8] The most common laboratory methods involve either

activating the carboxylic acid with a coupling agent or converting it to a more reactive acyl

chloride.

Method: Carboxylic Acid and Amine Coupling
This method is often preferred due to its milder conditions and the wide availability of modern

coupling reagents, which minimize side reactions.[9]

Experimental Protocol: Synthesis via EDC/HOBt Coupling

Reaction Setup: In a dry, round-bottom flask under an inert nitrogen atmosphere, dissolve 2-

bromo-5-fluorobenzoic acid (1.0 eq), 1-Hydroxybenzotriazole (HOBt) (1.2 eq), and
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cyclohexylamine (1.1 eq) in an anhydrous solvent such as Dichloromethane (DCM) or

Tetrahydrofuran (THF).

Cooling: Cool the stirred solution to 0 °C using an ice bath. This is critical to manage the

exothermic reaction upon adding the coupling agent and to suppress potential side

reactions, such as racemization if chiral centers were present.[10]

Addition of Coupling Agent: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2

eq) portion-wise to the cooled solution. The EDC activates the carboxylic acid to form a

highly reactive O-acylisourea intermediate, which is then intercepted by HOBt to form an

active ester, a more stable intermediate that reacts cleanly with the amine.[10]

Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours.

Reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid

Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

Work-up:

Dilute the reaction mixture with Ethyl Acetate.

Wash the organic layer sequentially with 1 M HCl (to remove unreacted amine and EDC),

saturated aqueous NaHCO₃ (to remove HOBt and unreacted carboxylic acid), and finally

with brine.

Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate

under reduced pressure.

Purification: The resulting crude product can be purified by column chromatography on silica

gel or by recrystallization to yield the pure 2-bromo-N-cyclohexyl-5-fluorobenzamide.
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Starting Materials:
2-bromo-5-fluorobenzoic acid

+
Cyclohexylamine

Combine substrates & reagents
in anhydrous solvent at 0°C

Reagents:
EDC, HOBt, Base (DIPEA)

Solvent (DCM/THF)

Stir at room temperature
(12-24h)

Monitor via TLC/LC-MS

Aqueous Work-up
(HCl, NaHCO₃, Brine)

Upon Completion

Purification
(Chromatography or Recrystallization)

Final Product:
2-bromo-N-cyclohexyl-5-fluorobenzamide

Click to download full resolution via product page

General workflow for benzamide synthesis.

Chemical Reactivity and Synthetic Utility
The true value of 2-bromo-N-cyclohexyl-5-fluorobenzamide lies in the differential reactivity

of its functional groups. This allows for selective chemical transformations at distinct points on

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 12 Tech Support

https://www.benchchem.com/product/b1599761?utm_src=pdf-body-img
https://www.benchchem.com/product/b1599761?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1599761?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


the molecule.

Amide Bond Hydrolysis
The amide bond, while generally stable, can be cleaved under forcing acidic or basic

conditions.[11][12] This reaction is typically slow and often requires heating.[13][14]

Acidic Hydrolysis: Refluxing with a strong acid (e.g., aq. HCl or H₂SO₄) protonates the

carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to

nucleophilic attack by water. The products are 2-bromo-5-fluorobenzoic acid and a

cyclohexylammonium salt.[14][15]

Basic Hydrolysis: Heating with a strong base (e.g., aq. NaOH) involves the direct

nucleophilic attack of a hydroxide ion on the carbonyl carbon.[13] This yields the sodium salt

of 2-bromo-5-fluorobenzoic acid and cyclohexylamine.

Palladium-Catalyzed Cross-Coupling Reactions at the
Aryl Bromide
The carbon-bromine bond is the most versatile reaction site on the molecule, serving as a

prime substrate for palladium-catalyzed cross-coupling reactions. These reactions are

cornerstones of modern organic synthesis, enabling the formation of new carbon-carbon and

carbon-heteroatom bonds with high efficiency and functional group tolerance.[16][17]

The Suzuki-Miyaura reaction couples the aryl bromide with an organoboron reagent (e.g., a

boronic acid or ester) to form a new C-C bond.[2] This is one of the most powerful methods for

constructing biaryl structures or introducing alkyl, alkenyl, or alkynyl groups.[18][19]

The choice of palladium catalyst, ligand, and base is crucial for reaction success. The general

reactivity for halides in Suzuki coupling is R-I > R-Br >> R-Cl, making the bromo-substituent the

ideal site for selective reaction.[2][20]

Experimental Protocol: General Suzuki-Miyaura Coupling

Reaction Setup: To a dry Schlenk flask, add 2-bromo-N-cyclohexyl-5-fluorobenzamide
(1.0 eq), the desired boronic acid (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5

mol%), and a base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2-3 eq).
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Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three

times.

Solvent Addition: Add a degassed solvent system, typically a mixture like

Toluene/Ethanol/Water or Dioxane/Water. The presence of water is often crucial for the

transmetalation step.

Reaction: Heat the mixture (typically 80-110 °C) with vigorous stirring for 2-24 hours,

monitoring by TLC or LC-MS.

Work-up and Purification: After cooling, dilute the mixture with an organic solvent, wash with

water and brine, dry the organic layer, and concentrate. Purify the residue via column

chromatography.

Pd(0)L₂

Ar-Pd(II)L₂-Br

Ar-Br

Oxidative
Addition

Ar-Pd(II)L₂-R'

R'-B(OH)₂
Base

Transmetalation

Ar-R'

Reductive
Elimination
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Catalytic cycle of the Suzuki-Miyaura coupling.
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For synthesizing aryl amines, the Buchwald-Hartwig amination is the preeminent method.[1] It

facilitates the coupling of the aryl bromide with a primary or secondary amine, a transformation

that is otherwise difficult to achieve.[21] This reaction is instrumental in the synthesis of many

pharmaceuticals.[22]

The reaction requires a palladium catalyst, a specialized phosphine ligand (which is critical for

facilitating the reductive elimination step), and a strong, non-nucleophilic base like sodium tert-

butoxide.[17][23]

Experimental Protocol: General Buchwald-Hartwig Amination

Reaction Setup: In a glovebox or under an inert atmosphere, combine 2-bromo-N-
cyclohexyl-5-fluorobenzamide (1.0 eq), the desired amine (1.2 eq), a palladium precatalyst

(e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., BINAP, XPhos, 2-4 mol%),

and a strong base (e.g., NaOtBu, 1.4 eq).

Solvent and Reaction: Add an anhydrous, degassed aprotic solvent (e.g., Toluene or

Dioxane). Seal the vessel and heat (typically 80-110 °C) until the starting material is

consumed as per TLC/LC-MS analysis.

Work-up and Purification: Cool the reaction, quench carefully with water or saturated

aqueous NH₄Cl, and extract with an organic solvent. Wash the combined organic layers, dry,

and concentrate. Purify by column chromatography.
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Catalytic cycle of the Buchwald-Hartwig amination.

Reactivity of the Aryl Fluoride
The fluorine substituent is generally much less reactive towards nucleophilic aromatic

substitution and palladium-catalyzed coupling compared to bromine.[24] Its primary role is

electronic; as a highly electronegative atom, it acts as a weak deactivating group for

electrophilic aromatic substitution via the inductive effect.[25] This electronic perturbation can

subtly influence the reactivity at other positions and the overall properties of the molecule and

its derivatives.

Conclusion and Outlook
2-bromo-N-cyclohexyl-5-fluorobenzamide is a strategically designed synthetic intermediate

with significant potential for researchers in drug discovery and materials science. Its key feature

is the aryl bromide moiety, which provides a reliable and versatile handle for introducing

molecular diversity through robust and well-established palladium-catalyzed cross-coupling
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methodologies like the Suzuki-Miyaura and Buchwald-Hartwig reactions. The orthogonal

reactivity of the amide bond and the electronic influence of the fluorine atom further enhance its

utility as a scaffold. By providing a clear understanding of its synthesis and chemical reactivity,

this guide empowers scientists to effectively leverage this building block in the creation of novel

and complex molecules.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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